molecular formula C9H12ClNO2 B2870942 rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans CAS No. 2413848-90-3

rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans

Cat. No.: B2870942
CAS No.: 2413848-90-3
M. Wt: 201.65
InChI Key: HCUMBNVFLOJFSA-VXNVDRBHSA-N
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Description

rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans is a chemical compound with a unique structure that includes a chromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of bromoacetyl bromide in a one-pot procedure to introduce the necessary functional groups . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reaction conditions typically involve specific temperatures and pH levels to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • (3R,4S)-3-amino-3,4-dihydro-2H-chromen-4-ol
  • (3S,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol
  • (3S,4S)-3-amino-3,4-dihydro-2H-chromen-4-ol

Uniqueness

What sets rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans apart is its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This unique configuration can result in different biological activities and chemical properties compared to its stereoisomers .

Properties

IUPAC Name

(3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-7-5-12-8-4-2-1-3-6(8)9(7)11;/h1-4,7,9,11H,5,10H2;1H/t7-,9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZVQOJAFITPOU-PRCZDLBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C2O1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C2O1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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